molecular formula C11H9BrClN3OS B5508232 5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B5508232
M. Wt: 346.63 g/mol
InChI Key: SWZDMKCBCBUWFE-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a thiadiazole ring

Scientific Research Applications

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate halogenating agent under controlled conditions.

    Bromination and Chlorination: The benzamide core is then brominated and chlorinated using bromine and chlorine reagents, respectively, under specific conditions to ensure selective substitution.

    Coupling Reaction: The final step involves coupling the substituted benzamide with the thiadiazole ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The benzamide moiety can engage in various coupling reactions, forming new bonds with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Formation of new compounds with different substituents on the benzamide core.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring or benzamide core.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
  • 5-bromo-2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
  • 5-bromo-2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and material science, where these properties are crucial.

Properties

IUPAC Name

5-bromo-2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN3OS/c1-2-9-15-16-11(18-9)14-10(17)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZDMKCBCBUWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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